Ethyl 4-[2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Ethyl 4-[2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers can use the compound to study the effects of various functional groups on biological activity.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can modulate the compound’s pharmacokinetic properties, enhancing its ability to cross biological membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzylpiperazine: Shares the piperazine ring and bromobenzyl group but lacks the sulfonyl and acetyl groups.
4-Chlorophenylpiperazine: Contains the piperazine ring and chlorophenyl group but does not have the bromobenzyl and sulfonyl groups.
Uniqueness
Ethyl 4-[2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrClN3O5S/c1-2-32-22(29)26-13-11-25(12-14-26)21(28)16-27(15-17-3-5-18(23)6-4-17)33(30,31)20-9-7-19(24)8-10-20/h3-10H,2,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPULOOKGATZCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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